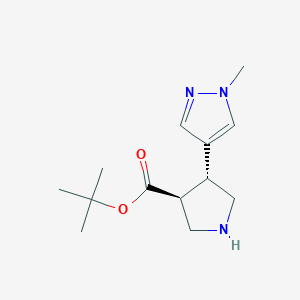![molecular formula C20H20N4O B2941490 3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide CAS No. 1251622-83-9](/img/structure/B2941490.png)
3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide” is a chemical compound . It has a molecular formula of C17H11FN2O3 .
Molecular Structure Analysis
The molecular structure of “3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide” consists of a pyridazin-3-yl ring attached to a benzamide group via a fluorophenoxy linker .Physical And Chemical Properties Analysis
The molecular weight of “3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide” is 310.28 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the retrieved data .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies and Drug Development
- Research has explored the human pharmacokinetics of novel compounds similar to 3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide. A study by Harrison et al. (2012) described the case studies of two novel compounds, including PF-4776548, which shares structural similarities with the compound . These studies focus on addressing human pharmacokinetic uncertainty using pharmacokinetic simulation and alternative first-in-human paradigms (Harrison et al., 2012).
Novel Therapeutics Discovery
- Kunitomo et al. (2014) discussed the discovery of a novel series of pyridazinone-based inhibitors, similar to the compound , used for the treatment of schizophrenia. This highlights the potential of such compounds in developing new therapeutic agents for various conditions (Kunitomo et al., 2014).
Imaging and Diagnostic Applications
- Mou et al. (2012) explored 18F-labeled pyridaben analogs for myocardial perfusion imaging with PET. These compounds, related to 3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide, were evaluated as potential myocardial perfusion imaging (MPI) agents, indicating the compound's utility in diagnostic imaging (Mou et al., 2012).
Structural and Chemical Analysis
- Sallam et al. (2021) conducted a study on pyridazine derivatives, focusing on their synthesis, crystal structure characterization, and DFT calculations. This research provides insights into the structural and chemical properties of compounds like 3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide, which is essential for understanding their potential applications (Sallam et al., 2021).
Potential for Antiviral Drug Development
- De Clercq (2009) presented a review focusing on antiviral drug discovery, including the development of compounds structurally related to 3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide. This indicates the potential of such compounds in antiviral therapeutics (De Clercq, 2009).
Eigenschaften
IUPAC Name |
(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-9-10-16-18(23-15-7-3-2-4-8-15)17(13-21-19(16)22-14)20(25)24-11-5-6-12-24/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZQQBVRNVGCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N-phenyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B2941407.png)
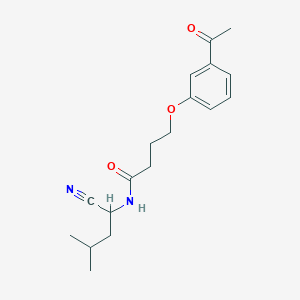

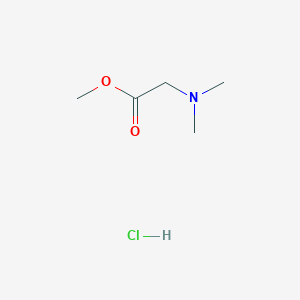

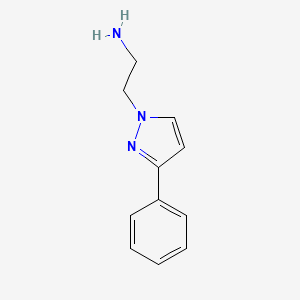

![2-(4-Fluorophenyl)-4-methyl-N-[1-(2-methylphenyl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2941417.png)
![N-(3,5-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2941422.png)
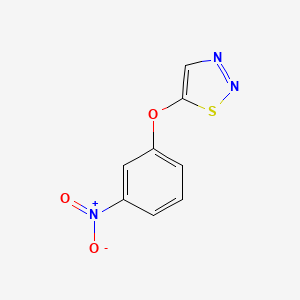
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2941427.png)
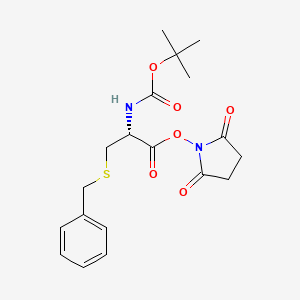
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2941429.png)
